1-Amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one is a chemical compound with the molecular formula and a molecular weight of 183.13 g/mol. It is classified under the category of imidazolidinones, which are five-membered heterocyclic compounds containing nitrogen. The compound is recognized for its potential medicinal applications, particularly in the development of pharmaceuticals aimed at various biological targets .
The synthesis of 1-amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one typically involves several steps that may include the formation of the imidazolidinone ring followed by the introduction of the trifluoroethyl group.
1-Amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one can undergo various chemical reactions typical for imidazolidinones:
The reaction conditions (temperature, solvent, time) will significantly influence yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm product identity and structure.
Relevant data on solubility and stability under specific conditions should be derived from empirical studies to ensure accurate application in formulations .
1-Amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one has potential applications in:
Research into its biological activity continues, exploring its efficacy against specific targets in disease treatment .
The imidazolidin-2-one core of 1-amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one (CAS 1715035-12-3) is strategically constructed via Pd-catalyzed carboamination, leveraging N-allylurea precursors. This method simultaneously forms C–C and C–N bonds while establishing up to two stereocenters in a single step. Palladium complexes with bidentate ligands like Xantphos suppress oxidative cyclization side reactions, enabling efficient ring closure. Optimization studies reveal that Pd₂(dba)₃/Xantphos systems in toluene at 110°C achieve optimal yields (59–96%) for analogous imidazolidin-2-ones [1]. The N-allylurea precursors are readily prepared from 2,2,2-trifluoroethylamine and allyl isocyanates, exploiting the nucleophilicity of the trifluoroethylamine nitrogen [7] [10]. Alternative routes employ coupling reagents (e.g., carbonyl diimidazole) for urea bond formation between 2,2,2-trifluoroethylamine and N-protected amino acid derivatives, followed by cyclization [7].
Table 1: Comparative Synthesis Routes from Patent Literature
Starting Material | Reagent | Solvent | Key Intermediate | Cyclization Method |
---|---|---|---|---|
Boc-glycine | CDI, CF₃CH₂NH₂ | THF | Boc-NHCH₂C(O)NHCH₂CF₃ | Acid deprotection/heat |
Cbz-glycine | CDI, CF₃CH₂NH₂ | Dichloromethane | Cbz-NHCH₂C(O)NHCH₂CF₃ | Hydrogenolysis/heat |
Ethyl glycinate hydrochloride | CDI, CF₃CH₂NH₂ | Acetonitrile | NH₂CH₂C(O)NHCH₂CF₃·HCl | Base-mediated cyclization |
The 3-(2,2,2-trifluoroethyl) group serves as a non-classical amide bioisostere, mimicking carbonyl geometry while enhancing metabolic stability and modulating electronic properties. Trifluoroethylamine bioisosteres increase lipophilicity (π = 0.89) and introduce strong electron-withdrawing effects (σI = 2.65), influencing target binding and pharmacokinetics. This moiety effectively replaces labile amide bonds in protease inhibitors, exploiting altered H-bonding capacity and resistance to enzymatic hydrolysis [5] [9]. The trifluoroethyl group’s steric profile (molar refractivity = 13.2) approximates ethyl substituents, enabling seamless integration into pharmacophores without disrupting molecular topology. In cyclic urea scaffolds like 1-amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one, this bioisostere confers enhanced membrane permeability and CNS penetration relative to carbonyl-containing analogs, as demonstrated in spirooxindole γ-lactam syntheses achieving >99% ee [2].
Table 2: Bioisosteric Properties of Trifluoroethylamine vs. Amide
Property | Amide Bond | CF₃CH₂NH- Bioisostere | Pharmacological Impact |
---|---|---|---|
H-bond donor capacity | Strong (NH) | Moderate (NH) | Maintains target interactions |
H-bond acceptor strength | Strong (C=O) | Weak (CF₃) | Reduces off-target binding |
Metabolic stability | Low (protease cleavage) | High (C-F bond inertia) | Improved half-life |
Dipole moment | ~3.7 D | ~2.3 D | Alters binding orientation |
Log P increase | Baseline | +0.8–1.2 units | Enhanced membrane penetration |
Stereocontrol in 4,5-disubstituted imidazolidin-2-ones is achieved through Pd-catalyzed carboamination of chiral N-allylureas, where allylic substituents dictate diastereoselectivity. Substrates derived from E-1,2-disubstituted alkenes exhibit >20:1 syn-diastereoselectivity due to restricted alkene rotation in the Pd-π-allyl intermediate [1]. Organocatalytic approaches enable enantioselective construction, as demonstrated in related trifluoroethyl-containing spirooxindoles where secondary amine catalysts promote Michael/hemiaminalization cascades with α,β-unsaturated aldehydes. These reactions achieve >95:5 dr and 99% ee through iminium ion transition state control [2]. For non-symmetric systems, chiral auxiliaries like (1S)-endo-2-bornanethiol induce diastereoselectivity during cyclization, though 1-amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one itself lacks stereocenters [6]. Ultrasound-assisted methods enhance stereoselectivity in analogous heterocycles by accelerating reagent diffusion and stabilizing transition states, improving anti-selectivity in Mannich-type reactions involving trifluoroethylamine derivatives [6].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: